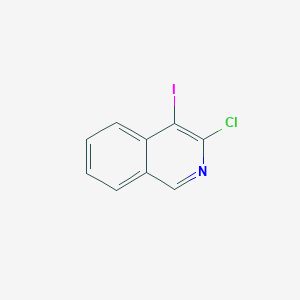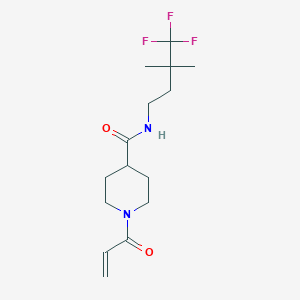
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a piperidine-based compound that belongs to the class of amides. It is a white solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is not yet fully understood. However, studies have shown that 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide inhibits the activity of COX-2, an enzyme that is responsible for the production of prostaglandins that cause inflammation and pain. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide also activates the TRPA1 ion channel, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is its potential use in the treatment of inflammatory and painful conditions. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to be effective in reducing inflammation and pain in animal models. However, one of the limitations of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for research on 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide. One of the areas of research is to study the potential use of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in the treatment of cancer. 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use in vivo. Another area of research is to study the potential use of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in the treatment of inflammatory and painful conditions in humans. Further studies are needed to determine the safety and efficacy of 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide in humans.
Synthesis Methods
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-piperidone, which is then reacted with 4,4,4-trifluoro-3,3-dimethylbutyryl chloride to obtain the intermediate product. The intermediate product is then reacted with propenoyl chloride to produce 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide.
Scientific Research Applications
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been studied for its potential applications in various fields of science. One of the significant areas of research is in the field of medicinal chemistry, where 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. In addition, 1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of cancer, where it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O2/c1-4-12(21)20-9-5-11(6-10-20)13(22)19-8-7-14(2,3)15(16,17)18/h4,11H,1,5-10H2,2-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVXCHUIMIJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1CCN(CC1)C(=O)C=C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-(4,4,4-trifluoro-3,3-dimethylbutyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)
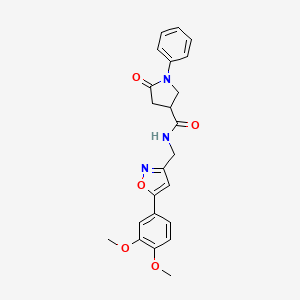
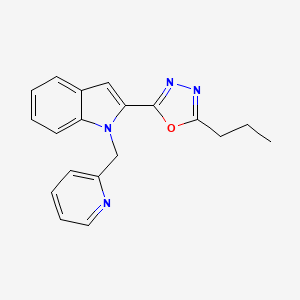
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
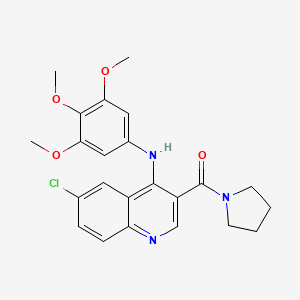
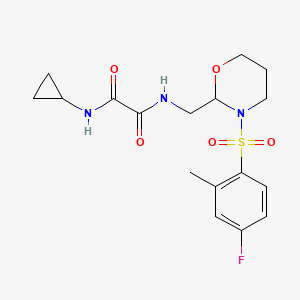
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)
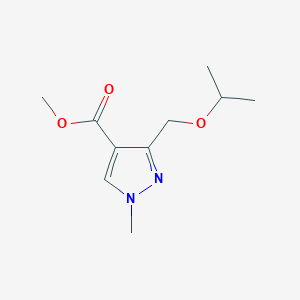
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)

